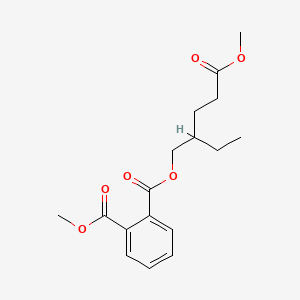
1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester is a chemical compound with a complex structure. It belongs to the class of phthalates, which are esters of phthalic acid. These compounds are widely used in various industrial applications due to their plasticizing properties.
Méthodes De Préparation
The synthesis of 1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester typically involves esterification reactions. One common method is the reaction of 1,2-Benzenedicarboxylic acid with 2-ethyl-5-methoxy-5-oxopentanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 1,2-Benzenedicarboxylic acid and 2-ethyl-5-methoxy-5-oxopentanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible plastics and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is widely used in the manufacture of consumer products such as toys, packaging materials, and medical devices.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester involves its interaction with cellular components. It can bind to and activate or inhibit various molecular targets, including enzymes and receptors. The pathways involved may include disruption of hormone signaling and interference with metabolic processes.
Comparaison Avec Des Composés Similaires
1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester can be compared with other phthalates such as:
- 1,2-Benzenedicarboxylic acid, ethyl methyl ester
- 1,2-Benzenedicarboxylic acid, 2-ethoxy-2-oxoethyl methyl ester
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
These compounds share similar chemical structures and properties but differ in their specific ester groups, which can influence their physical and chemical behavior. The uniqueness of this compound lies in its specific ester group, which imparts distinct properties and applications.
Propriétés
Numéro CAS |
76644-64-9 |
|---|---|
Formule moléculaire |
C17H22O6 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-O-(2-ethyl-5-methoxy-5-oxopentyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H22O6/c1-4-12(9-10-15(18)21-2)11-23-17(20)14-8-6-5-7-13(14)16(19)22-3/h5-8,12H,4,9-11H2,1-3H3 |
Clé InChI |
MZELRJGMBAWTEW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(=O)OC)COC(=O)C1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


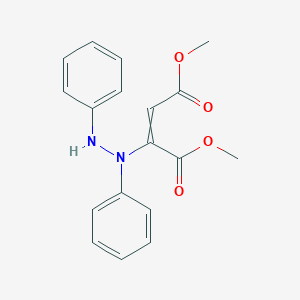
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)


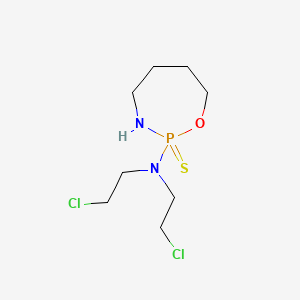

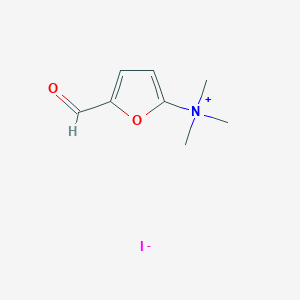

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

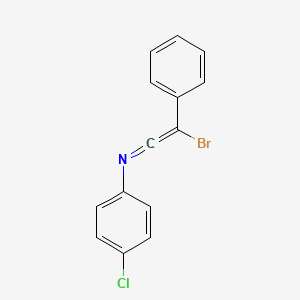

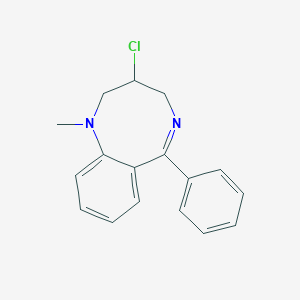
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
